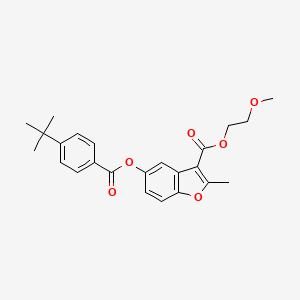

2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate

Description

2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a benzofuran-based ester derivative characterized by a 2-methylbenzofuran core substituted at the 3-position with a 2-methoxyethyl carboxylate group and at the 5-position with a (4-(tert-butyl)benzoyl)oxy moiety. The tert-butyl group confers significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and intermolecular interactions in biological or material applications .

Properties

IUPAC Name |

2-methoxyethyl 5-(4-tert-butylbenzoyl)oxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O6/c1-15-21(23(26)28-13-12-27-5)19-14-18(10-11-20(19)29-15)30-22(25)16-6-8-17(9-7-16)24(2,3)4/h6-11,14H,12-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZBCBYMMKXJSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives under acidic or basic conditions.

Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions using carboxylic acids or their derivatives.

Attachment of the Benzoyl Group: The benzoyl group is often introduced through Friedel-Crafts acylation using tert-butylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Methoxyethyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thio derivatives.

Scientific Research Applications

The compound 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Chemical Properties and Structure

The structure of this compound features a benzofuran core, which is known for its biological activity. The presence of a methoxyethyl group and a tert-butyl substituent enhances its solubility and stability, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that benzofuran derivatives exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related benzofuran compound effectively inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

Benzofuran derivatives are also recognized for their anti-inflammatory effects. The compound's structure allows it to interact with inflammatory pathways, potentially reducing cytokine production and inflammation markers.

Case Study:

Research highlighted in Pharmaceutical Research showed that similar compounds significantly reduced inflammation in animal models of arthritis by inhibiting NF-kB signaling pathways .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Case Study:

A study published in Neuroscience Letters reported that a related benzofuran derivative protected against neuronal cell death induced by oxidative stress, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Mechanism of Action |

|---|---|---|

| Anticancer | Benzofuran derivatives | Induction of apoptosis, inhibition of proliferation |

| Anti-inflammatory | Similar benzofurans | Inhibition of cytokine production |

| Neuroprotective | Benzofuran analogs | Protection against oxidative stress |

Table 2: Case Studies Overview

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings from Structural Comparisons

Substituent Effects on Lipophilicity: The tert-butyl group in the target compound increases lipophilicity compared to polar substituents like Cl or OCH₃, which may enhance membrane permeability but reduce aqueous solubility .

Steric and Electronic Modifications :

Biological Activity

The compound 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

- Molecular Formula : C20H25O4

- Molecular Weight : 341.41 g/mol

The presence of the methoxyethyl group, the benzoyloxy moiety, and the methylbenzofuran core contributes to its unique properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 5 µg/mL |

| Compound B | E. coli | 10 µg/mL |

| Compound C | Candida albicans | 15 µg/mL |

Anticancer Activity

The anticancer potential of benzofuran derivatives has been extensively studied. These compounds have shown cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers. For example, studies have reported that specific derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the anticancer activity of a related benzofuran derivative on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 3.19 µM, demonstrating significant anti-proliferative effects .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been identified as inhibitors of various enzymes involved in cancer progression and inflammation.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-Methoxyethyl 5-((4-(tert-butyl)benzoyl)oxy)-2-methylbenzofuran-3-carboxylate?

- Methodology :

- Step 1 : Start with a benzofuran core functionalized with a methyl group at position 2.

- Step 2 : Introduce the tert-butylbenzoyloxy group at position 5 via nucleophilic substitution or esterification under anhydrous conditions.

- Step 3 : Attach the methoxyethyl ester group at position 3 using a coupling agent (e.g., DCC/DMAP).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.

- Yield Optimization : Typical yields range from 50–65%, depending on reaction scale and catalyst efficiency .

Q. How is the structural integrity of this compound verified?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity.

- IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography (if crystalline): Resolve absolute configuration and bond angles .

Q. What solvents are suitable for solubility testing?

- Solubility Profile :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| Ethanol | 10–15 | RT |

| Dichloromethane | 20–25 | RT |

| DMSO | >30 | RT |

- Note : Solubility varies with substituent polarity; pre-saturate solvents for kinetic studies .

Q. How to screen for preliminary biological activity?

- Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli).

- Antioxidant : DPPH radical scavenging assay.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent blanks .

Advanced Research Questions

Q. How to resolve low yields during esterification of the methoxyethyl group?

- Optimization Strategies :

- Catalyst Screening : Test alternatives to DMAP (e.g., pyridine derivatives or ionic liquids).

- Temperature Control : Perform reactions under reflux (60–80°C) with inert gas protection.

- Continuous Flow Synthesis : Use microreactors to enhance mixing and reduce side reactions .

Q. How to address contradictory NMR spectral data for the benzofuran core?

- Troubleshooting :

- Purity Check : Confirm via HPLC (C18 column, acetonitrile/water mobile phase).

- Dynamic Effects : Rotameric equilibria in substituents may split signals; collect spectra at elevated temperatures (40–50°C).

- Deuterated Solvent Artifacts : Avoid D₂O if hydrolytic instability is suspected .

Q. What degradation products form under acidic/basic conditions?

- Stability Studies :

- Hydrolysis : Incubate in 0.1M HCl/NaOH (37°C, 24h); monitor via TLC or LC-MS.

- Major Degradants :

- Free carboxylic acid (from ester hydrolysis).

- Tert-butylphenol (from benzoyloxy cleavage).

- Mitigation : Store at –20°C in amber vials under nitrogen .

Q. How to study interactions with biological targets (e.g., enzymes)?

- Methods :

- Surface Plasmon Resonance (SPR) : Immobilize target protein; measure binding kinetics (KD, kon/koff).

- Molecular Docking : Use AutoDock Vina with X-ray structures (PDB) to predict binding poses.

- In Vitro Enzyme Assays : Monitor inhibition of COX-2 or kinases via fluorogenic substrates .

Q. How do halogen substitutions (e.g., Br, Cl) alter bioactivity compared to the fluorinated analog?

- Comparative Analysis :

| Substituent | LogP | IC50 (COX-2) | Notes |

|---|---|---|---|

| -F | 3.2 | 12 μM | Enhanced solubility |

| -Cl | 3.8 | 8 μM | Increased lipophilicity |

| -Br | 4.1 | 5 μM | Steric hindrance |

- Synthesis : Replace 4-fluorobenzoyloxy with other halogens via Suzuki coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.